molecular formula C13H6Cl3N3O5 B11025030 3,5-dinitro-N-(2,4,5-trichlorophenyl)benzamide

3,5-dinitro-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B11025030
M. Wt: 390.6 g/mol
InChI Key: UUPGZTUFHUSODS-UHFFFAOYSA-N
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Description

    Chemical Structure: The compound’s structure consists of a benzene ring substituted with a 3,5-dinitro group and a trichlorophenyl group, along with an amide functional group.

    Purpose: It has applications in various fields, including chemistry, biology, and industry.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction between 2,4,5-trichloroaniline and 3,5-dinitrobenzoyl chloride.

      Reaction Conditions: The reaction typically occurs under acidic conditions, using a suitable solvent.

      Industrial Production: While I don’t have specific industrial production details, it’s likely that large-scale synthesis follows similar principles.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: The products formed will vary based on the specific reaction. For example, reduction could yield an amino derivative.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: It might serve as a probe or ligand in biological studies due to its unique structure.

      Medicine: Investigations into its pharmacological properties could reveal potential therapeutic applications.

      Industry: It may find use in materials science or as an intermediate in chemical processes.

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to understand how it exerts its effects.
    • Molecular Targets: Identifying specific targets (enzymes, receptors, etc.) would require experimental studies.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of dinitro and trichlorophenyl groups sets it apart.

      Similar Compounds: While I don’t have an exhaustive list, related compounds might include other nitro-substituted benzamides or chlorinated derivatives.

    Properties

    Molecular Formula

    C13H6Cl3N3O5

    Molecular Weight

    390.6 g/mol

    IUPAC Name

    3,5-dinitro-N-(2,4,5-trichlorophenyl)benzamide

    InChI

    InChI=1S/C13H6Cl3N3O5/c14-9-4-11(16)12(5-10(9)15)17-13(20)6-1-7(18(21)22)3-8(2-6)19(23)24/h1-5H,(H,17,20)

    InChI Key

    UUPGZTUFHUSODS-UHFFFAOYSA-N

    Canonical SMILES

    C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

    Origin of Product

    United States

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